molecular formula C21H21ClN4O3S B2849621 N-(3-chloro-2-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide CAS No. 1171340-57-0

N-(3-chloro-2-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2849621
CAS No.: 1171340-57-0
M. Wt: 444.93
InChI Key: LHFITUDPAKNCNM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

One study focused on pyrazole-acetamide derivatives and their coordination complexes, highlighting the impact of hydrogen bonding on self-assembly processes and antioxidant activity. These complexes, involving cobalt (II) and copper (II), exhibit significant antioxidant activity, suggesting potential for therapeutic applications (K. Chkirate et al., 2019).

Antimicrobial Activity

Another area of research includes the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with demonstrated anti-inflammatory activity. This suggests potential applications in developing anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

Cytotoxic Activity

Research on sulfonamide derivatives, including those with pyrazole moieties, has shown promising cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy (M. Ghorab et al., 2015).

Anticonvulsant Agents

Benzothiazole derivatives with acetamido and carbothioamido pharmacophores have been explored for their anticonvulsant properties, suggesting their use in treating seizures (M. Amir et al., 2011).

Hydrogen Bonding and Structural Analysis

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provide insights into hydrogen bonding patterns and their implications for molecular structure and function (Gerson López et al., 2010).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibitory effects on mild steel in hydrochloric acid medium, showcasing its potential industrial applications (A. Nasser & M. A. Sathiq, 2016).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-14-15(22)4-2-5-16(14)23-20(27)13-26-18(19-6-3-11-30-19)12-17(24-26)21(28)25-7-9-29-10-8-25/h2-6,11-12H,7-10,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFITUDPAKNCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.